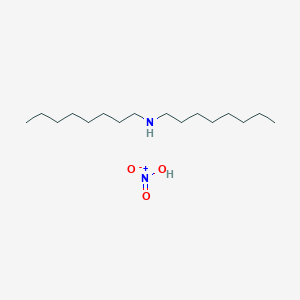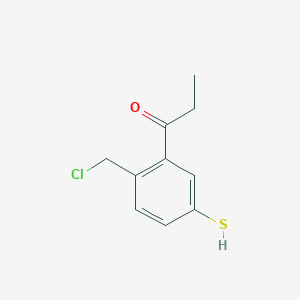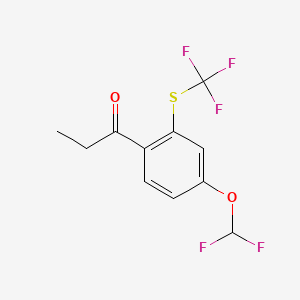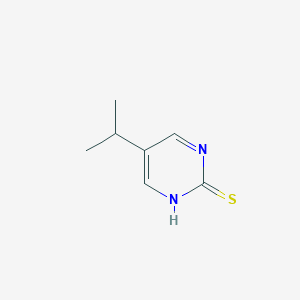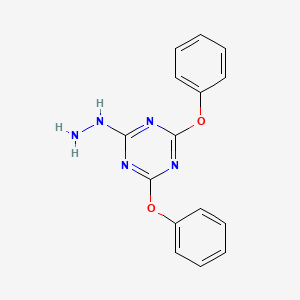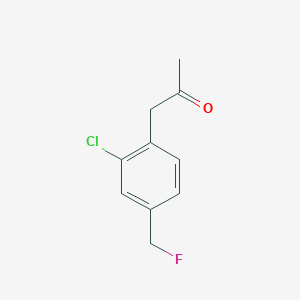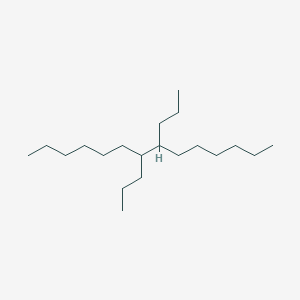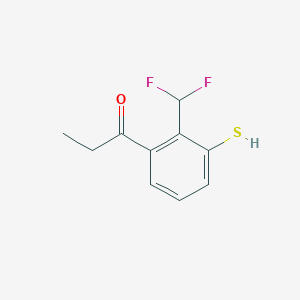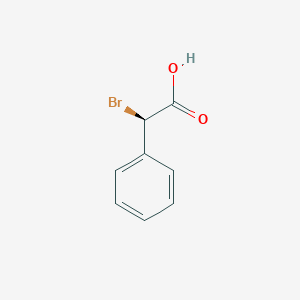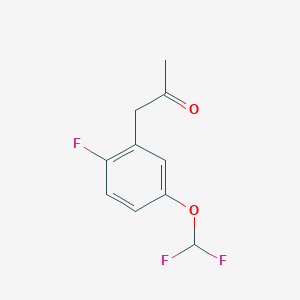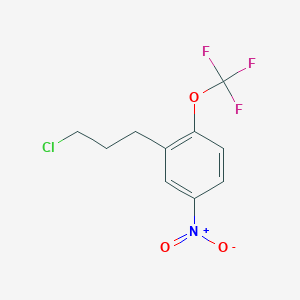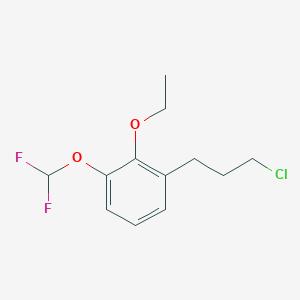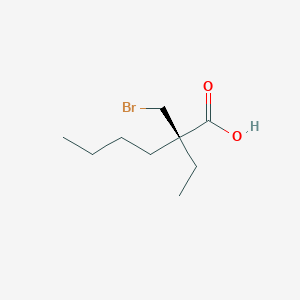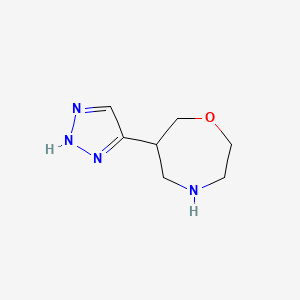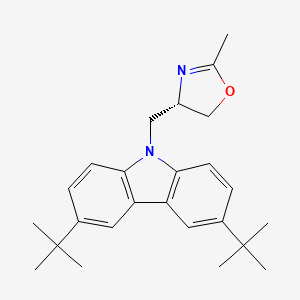
(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound with potential applications in various fields, including chemistry, biology, and materials science. This compound features a carbazole core substituted with tert-butyl groups, which enhances its stability and solubility in organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps. One common method includes the reaction of 3,6-di-tert-butylcarbazole with an appropriate oxazoline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carbazole derivatives with oxidized side chains.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
科学研究应用
(S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of (S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The carbazole core can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the oxazole ring can interact with enzymes, inhibiting their activity and altering metabolic pathways .
相似化合物的比较
Similar Compounds
3,6-Di-tert-butylcarbazole: A precursor to (S)-4-((3,6-Di-tert-butyl-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole, used in OLEDs.
2-Methyl-4,5-dihydrooxazole: A simpler oxazole derivative with fewer functional groups.
Uniqueness
This compound is unique due to its combination of a carbazole core and an oxazole ring, providing enhanced stability, solubility, and potential for diverse chemical reactions. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C25H32N2O |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
(4S)-4-[(3,6-ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H32N2O/c1-16-26-19(15-28-16)14-27-22-10-8-17(24(2,3)4)12-20(22)21-13-18(25(5,6)7)9-11-23(21)27/h8-13,19H,14-15H2,1-7H3/t19-/m0/s1 |
InChI 键 |
WBZYEGOUEHMZST-IBGZPJMESA-N |
手性 SMILES |
CC1=N[C@H](CO1)CN2C3=C(C=C(C=C3)C(C)(C)C)C4=C2C=CC(=C4)C(C)(C)C |
规范 SMILES |
CC1=NC(CO1)CN2C3=C(C=C(C=C3)C(C)(C)C)C4=C2C=CC(=C4)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


